molecular formula C20H11Cl2NO5 B13126840 2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione CAS No. 61548-28-5

2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione

Cat. No.: B13126840
CAS No.: 61548-28-5
M. Wt: 416.2 g/mol
InChI Key: JJCDNCAPPJDPKP-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 2,4-dichloroaniline to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The resulting amine is coupled with 1,5,8-trihydroxyanthracene-9,10-dione under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorophenyl)amino)-5,6-dimethylpyrimidin-4(3H)-one
  • 2-((2,4-Dichlorophenyl)amino)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Uniqueness

2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is unique due to its specific combination of dichlorophenyl and trihydroxyanthracene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

61548-28-5

Molecular Formula

C20H11Cl2NO5

Molecular Weight

416.2 g/mol

IUPAC Name

2-(2,4-dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H11Cl2NO5/c21-8-1-3-11(10(22)7-8)23-12-4-2-9-15(19(12)27)20(28)17-14(25)6-5-13(24)16(17)18(9)26/h1-7,23-25,27H

InChI Key

JJCDNCAPPJDPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O

Origin of Product

United States

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